molecular formula C7H8O3S B196065 Methyl benzenesulfonate CAS No. 80-18-2

Methyl benzenesulfonate

Cat. No.: B196065
CAS No.: 80-18-2
M. Wt: 172.2 g/mol
InChI Key: CZXGXYBOQYQXQD-UHFFFAOYSA-N
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Description

Methyl benzenesulfonate is an organic compound with the chemical formula C7H8O3S. It is a yellow liquid with a pungent odor and exhibits excellent water solubility due to its strong sulfonic acid group. The compound demonstrates good stability, making it suitable for storage and transportation. With a relatively high boiling point, it can withstand moderate temperatures without decomposing .

Mechanism of Action

Target of Action

Methyl benzenesulfonate is primarily used as a methylating agent in various chemical reactions . It is particularly effective in the methylation of 3-methylxanthine, a process that results in the synthesis of theobromine .

Mode of Action

The compound interacts with its targets through a process known as methylation . This involves the transfer of a methyl group from the this compound to the target molecule . For instance, in the methylation of 3-methylxanthine, the methyl group from this compound is transferred to the 3-methylxanthine molecule, leading to the formation of theobromine .

Biochemical Pathways

This compound is involved in several biochemical pathways. One of the key pathways is the methylation of xanthine derivatives . This process is more complicated than with dimethyl sulfate, another common methylating agent . Since this compound undergoes practically no decomposition in neutral and weakly acidic media while methylation does not take place at a pH below 7.0-7.5, an excess of the methyl ester in the reaction mixture remains unchanged until the pH reaches the necessary figure . This considerably simplifies the performance of the methylation reaction .

Pharmacokinetics

This compound exhibits excellent water solubility due to its strong sulfonic acid group . The compound demonstrates good stability, making it suitable for storage and transportation . With a relatively high boiling point, it can withstand moderate temperatures without decomposing . These properties contribute to the compound’s bioavailability.

Result of Action

The primary result of the action of this compound is the synthesis of new compounds through methylation . For example, the methylation of 3-methylxanthine leads to the formation of theobromine . Additionally, this compound is known to exert genotoxic effects in bacterial and mammalian cell systems .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH of the reaction environment plays a crucial role in the methylation process . Methylation does not take place at a pH below 7.0-7.5, and an excess of the methyl ester in the reaction mixture remains unchanged until the pH reaches the necessary figure . This highlights the importance of maintaining an appropriate pH for the effective action of this compound .

Preparation Methods

Methyl benzenesulfonate is synthesized through the esterification of benzenesulfonic acid with methanol. One common method involves adding benzene sulfonyl chloride into a reaction kettle, followed by the dropwise addition of a sodium methoxide methanol solution. The reaction is maintained at a temperature of 25-35°C for 30 minutes. After neutralizing to a pH value of 7-7.2, the mixture is filtered, and the filtrate is heated to remove methanol. The resulting solution is cooled to room temperature and decolorized to obtain a colorless transparent liquid .

Chemical Reactions Analysis

Methyl benzenesulfonate undergoes various chemical reactions, including:

    Methylation: It acts as a methylating agent, transferring a methyl group to other compounds.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: While this compound itself is stable, it can be involved in reactions where it is either oxidized or reduced, depending on the reagents and conditions used.

Common reagents used in these reactions include sodium methoxide, caustic potash, and various amines. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Comparison with Similar Compounds

Methyl benzenesulfonate is similar to other sulfonate esters, such as:

  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Ethyl benzenesulfonate
  • Methyl methanesulfonate

Compared to these compounds, this compound is unique due to its specific applications in ethylene polymerization and the preparation of thin cation-exchanger films. Its stability and water solubility also make it a preferred choice in certain industrial processes .

Properties

IUPAC Name

methyl benzenesulfonate
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InChI

InChI=1S/C7H8O3S/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

CZXGXYBOQYQXQD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1
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Molecular Formula

C7H8O3S
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DSSTOX Substance ID

DTXSID5052549
Record name Methyl benzenesulphonate
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Molecular Weight

172.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl benzenesulfonate
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CAS No.

80-18-2
Record name Methyl benzenesulfonate
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Record name METHYL BENZENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Methyl benzenesulfonate?

A1: The molecular formula of this compound is C7H8O3S, and its molecular weight is 172.20 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: this compound has been characterized using various spectroscopic techniques including IR [, , , ], 1H NMR [, , , ], 13C NMR [, , ], and mass spectrometry [, , , ]. These techniques provide information about the compound's functional groups, structure, and fragmentation patterns.

Q3: What is the primary reaction this compound undergoes, and what is its role in this reaction?

A3: this compound is primarily known for its role as an alkylating agent in nucleophilic substitution reactions [, , , ]. The methyl group attached to the sulfonate ester acts as an electrophile, readily reacting with nucleophiles, leading to the displacement of the benzenesulfonate group.

Q4: Can you provide specific examples of reactions where this compound is used as an alkylating agent?

A4: Certainly. One example is the quaternization of tertiary amines, forming quaternary ammonium salts []. This compound has also been used to methylate 4-aminopyridine to form ionic 4-amino-1-methylpyridinium benzenesulfonate salts [] and in the synthesis of cuscohygrine bis(this compound) [, ].

Q5: How does the structure of this compound influence its reactivity as an alkylating agent?

A5: The presence of the electron-withdrawing sulfonate group increases the electrophilicity of the methyl group, making it more susceptible to nucleophilic attack [, , ]. This electronic effect enhances its reactivity in alkylation reactions.

Q6: Are there other applications of this compound besides its use as an alkylating agent?

A6: Yes, this compound has been utilized as a monomer in plasma polymerization to create ultra-thin polymer films for various applications [, , ]. These films can be further modified to incorporate lithium sulfonate groups, leading to materials with potential in lithium-ion batteries [, ].

Q7: Can you elaborate on the plasma polymerization process involving this compound and its significance?

A7: Plasma polymerization of this compound, often with co-monomers like octamethylcyclotetrasiloxane [] or 1,3-butadiene [, ], generates ultra-thin films with unique properties. These films, after treatment with lithium iodide, exhibit lithium-ion conductivity [, ], making them promising for solid-state electrolytes in lithium batteries and other electrochemical devices.

Q8: Have there been any computational chemistry studies conducted on this compound?

A8: Yes, computational studies have been employed to understand reaction mechanisms and predict properties of this compound and related compounds. For example, density functional theory (DFT) calculations have been used to analyze the mechanism of a reaction involving a this compound derivative and to calculate its quantum chemical parameters [].

Q9: What analytical techniques are commonly used to quantify this compound?

A9: Liquid chromatography coupled with mass spectrometry (LC-MS) is a commonly used technique to quantify this compound, particularly when analyzing its presence as a potential genotoxic impurity in pharmaceuticals like Amlodipine besilate [].

Q10: What environmental considerations are associated with this compound?

A10: While specific ecotoxicological data for this compound might be limited in the provided research, it's crucial to consider its potential environmental impact. Being a sulfonate ester, its degradation and potential effects on aquatic life should be assessed. Responsible waste management and exploration of greener alternatives [] are important aspects to consider.

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